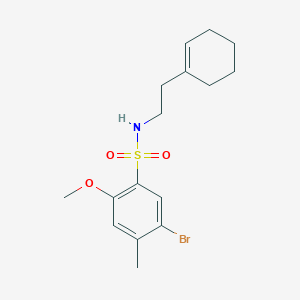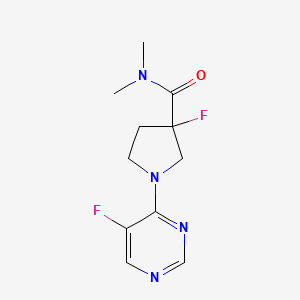
(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a furan-2-carbonyl group and a phenyl ring substituted with a pyridin-2-yloxy group.
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine core have been used in the design of anti-tubercular agents . These agents target the Mycobacterium tuberculosis H37Ra .
Mode of Action
It is known that piperazine rings are a central core for several antibiotics, including ciprofloxacin, sparfloxacin, and levofloxacin . These antibiotics typically work by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The molecular weight of the compound is 31073 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating potential anti-tubercular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route is the reaction of piperazine with furan-2-carbonyl chloride under controlled conditions to form the intermediate piperazine-furan derivative. This intermediate is then further reacted with 3-(pyridin-2-yloxy)phenylboronic acid in the presence of a suitable catalyst, such as palladium, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The pyridine ring can be reduced to form a pyridin-2-ol derivative.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Pyridin-2-ol derivatives.
Substitution: : Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential as a bioactive compound in drug discovery and development.
Medicine: : It may have therapeutic applications, such as in the treatment of certain diseases.
Industry: : It can be utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the combination of the piperazine ring and the furan-2-carbonyl group. Similar compounds include:
4-(Furan-2-carbonyl)piperazine derivatives: : These compounds share the piperazine and furan-2-carbonyl groups but differ in the substituents on the piperazine ring.
Phenyl-pyridine derivatives: : These compounds have similar phenyl and pyridine rings but lack the piperazine and furan-2-carbonyl groups.
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDFADVXYJHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)

![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)



![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)






